![molecular formula C15H16BrNO2S B239277 4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B239277.png)
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as BMBBS, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has been found to have potential as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes and proteins. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of cancer drugs.
2. Neurodegenerative Diseases: this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: this compound has been found to inhibit the activity of certain enzymes that are involved in the development of cardiovascular diseases such as atherosclerosis.
Wirkmechanismus
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide inhibits the activity of certain enzymes and proteins by binding to their active sites. This prevents the enzymes and proteins from carrying out their normal functions, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including:
1. Inhibition of Enzyme Activity: this compound inhibits the activity of certain enzymes and proteins, which can lead to a variety of downstream effects.
2. Anti-inflammatory Effects: this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
3. Neuroprotective Effects: this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: this compound can be synthesized to a high degree of purity, which is important for many scientific research applications.
2. Specificity: this compound is specific to certain enzymes and proteins, which makes it useful for studying their functions.
3. Low Toxicity: this compound has low toxicity, which makes it safe for use in lab experiments.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound can be expensive to synthesize, which may limit its use in some scientific research applications.
2. Solubility: this compound has low solubility in water, which can make it difficult to work with in lab experiments.
3. Stability: this compound can be unstable under certain conditions, which can affect its activity and usefulness in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide. Some of these include:
1. Drug Development: this compound has potential as a pharmaceutical agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to develop drugs based on this compound.
2. Enzyme and Protein Studies: this compound is specific to certain enzymes and proteins, which makes it useful for studying their functions. Further research is needed to understand the mechanisms of action of these enzymes and proteins.
3. Structural Studies: Further research is needed to understand the structure of this compound and how it interacts with enzymes and proteins.
4. Optimization of Synthesis: Further research is needed to optimize the synthesis of this compound to make it more cost-effective and efficient for scientific research applications.
In conclusion, this compound is a chemical compound that has potential as a pharmaceutical agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Its ability to inhibit the activity of certain enzymes and proteins makes it useful for studying their functions. Further research is needed to develop drugs based on this compound, understand the mechanisms of action of enzymes and proteins, and optimize its synthesis for scientific research applications.
Synthesemethoden
4-bromo-3-methyl-N-(4-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-methylbenzylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Eigenschaften
Molekularformel |
C15H16BrNO2S |
---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
4-bromo-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3 |
InChI-Schlüssel |
RHNDNDWSJGWTOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.